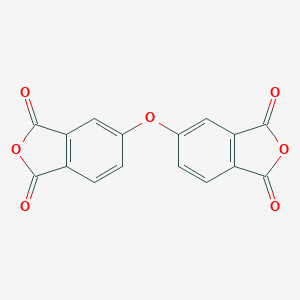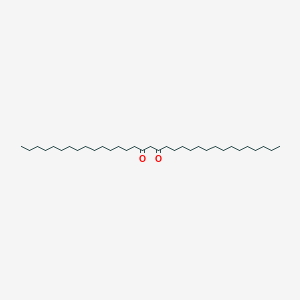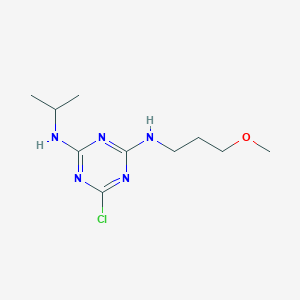
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .Physical And Chemical Properties Analysis
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .Applications De Recherche Scientifique
-
Organic Synthesis : This compound can serve as an important raw material and intermediate in organic synthesis . The specific reactions it’s involved in can vary widely depending on the context.
-
Pharmaceuticals : It can be used in the synthesis of various pharmaceutical compounds . For instance, the quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
-
Agrochemicals : This compound can also be used in the production of agrochemicals , potentially contributing to the development of more effective pesticides or fertilizers.
-
Dyestuffs : In the dyestuff industry, it might be used in the production of certain types of dyes .
-
Fluorinated Quinolines : Fluorinated quinolines, which include “4-Chloro-8-methyl-2-(trifluoromethyl)quinoline”, have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They have found application in agriculture, and also as components for liquid crystals .
-
Medicament for Migraine : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is a potential application .
-
Corrosion Inhibitor : This compound has been experimentally investigated as a corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The study was conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K . The results suggested that CTQ is a good corrosion inhibitor for mild steel in this context .
-
Fluorinated Building Blocks : It is also used as a fluorinated building block in chemical synthesis . These building blocks can be used to construct more complex molecules with specific properties.
-
Synthesis of Other Quinolines : This compound can be used in the synthesis of other quinolines . For example, it can be used to produce 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline, 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, and 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride .
-
Production of Quinolinols : It can be used in the production of quinolinols , which are compounds that have a wide range of applications, including as intermediates in the synthesis of other compounds.
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-25-3 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)


![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)






